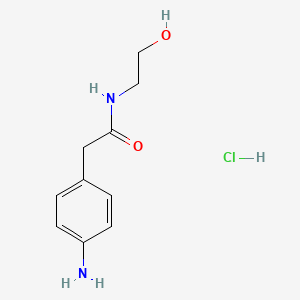
2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide hydrochloride
説明
2-(4-Aminophenyl)-N-(2-hydroxyethyl)acetamide hydrochloride (2-APHEA-HCl) is a synthetic compound with a variety of uses in scientific research. It is a white crystalline solid with a molecular weight of 307.8 g/mol and a melting point of 168-172°C. 2-APHEA-HCl is a versatile compound that can be used as a reagent in various chemical reactions, as a chromophore in spectroscopy, and as a substrate in enzymatic studies. In
科学的研究の応用
Chemoselective Acetylation in Drug Synthesis
Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as the catalyst. This process is crucial for synthesizing antimalarial drugs, emphasizing the role of vinyl acetate as an effective acyl donor due to its irreversible reaction advantage, showcasing a kinetically controlled synthesis beneficial for pharmaceutical applications (Magadum & Yadav, 2018).
Pharmaceutical Salt Formation
Research on new salts such as N-{2-[(2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl]oxy}-4-hydroxyphenyl}acetamide benzoate explores the use of these compounds in pharmaceutical compositions, potentially enhancing the therapeutic efficacy and stability of drugs (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Comparative Metabolism Studies
Coleman et al. (2000) conducted comparative metabolism studies of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. These studies provide insights into the metabolic pathways, potentially contributing to a better understanding of the toxicity and environmental impact of related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Antimicrobial Activity of Derivatives
Jayadevappa et al. (2012) synthesized a new class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides from hydroxyphenylacetic acid and studied their antimicrobial activity. The findings suggest potential applications in developing new antimicrobial agents, highlighting the significance of structural modification in enhancing biological activity (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
特性
IUPAC Name |
2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-9-3-1-8(2-4-9)7-10(14)12-5-6-13;/h1-4,13H,5-7,11H2,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRHSLYEAGHRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide hydrochloride | |
CAS RN |
1221724-09-9 | |
| Record name | Benzeneacetamide, 4-amino-N-(2-hydroxyethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate](/img/structure/B1520200.png)
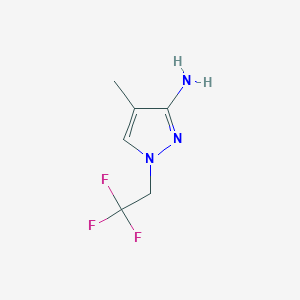
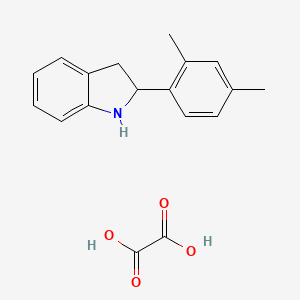
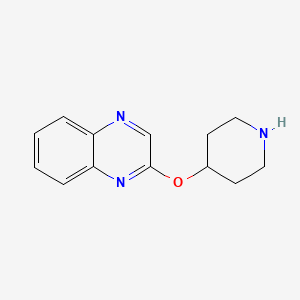
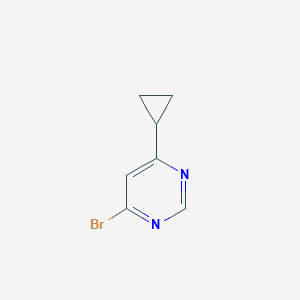
![5-Bromothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1520208.png)

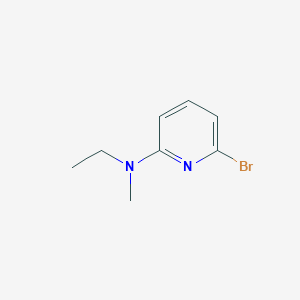


![6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1520217.png)
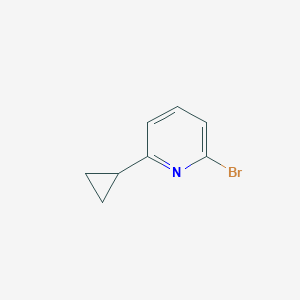
![[2,4'-Bipyridin]-4-amine](/img/structure/B1520222.png)
